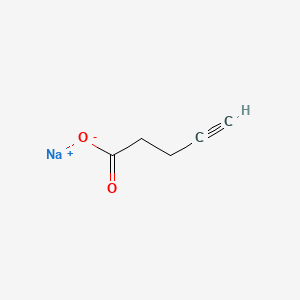

Sodium 4-pentynoate

Vue d'ensemble

Description

Le 4-pentynoate de sodium est un composé organique de formule moléculaire C₅H₅NaO₂. Il s’agit du sel de sodium de l’acide 4-pentynoïque et il est connu pour ses applications en chimie « click » et dans les études d’acétylation des protéines. Le composé contient un groupe alkyne, ce qui en fait un réactif précieux dans diverses réactions chimiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le 4-pentynoate de sodium peut être synthétisé en faisant réagir l’acide 4-pentynoïque avec de l’hydroxyde de sodium. La réaction implique généralement la dissolution de l’acide 4-pentynoïque dans un solvant approprié, tel que l’eau ou l’éthanol, puis l’ajout d’hydroxyde de sodium à la solution. Le mélange est agité jusqu’à ce que la réaction soit terminée, ce qui conduit à la formation de 4-pentynoate de sodium .

Méthodes de production industrielle : Dans les milieux industriels, la production de 4-pentynoate de sodium suit un processus similaire, mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour garantir un rendement et une pureté élevés. Le produit est ensuite purifié par cristallisation ou par d’autres techniques de séparation pour obtenir le composé souhaité .

Analyse Des Réactions Chimiques

Types de réactions : Le 4-pentynoate de sodium subit diverses réactions chimiques, notamment :

Cycloaddition azoture-alcyne catalysée par le cuivre (CuAAC) : Cette réaction implique le groupe alkyne du 4-pentynoate de sodium réagissant avec des molécules contenant des azotures pour former des triazoles.

Réactions de substitution : Le composé peut participer à des réactions de substitution nucléophile en raison de la présence du groupe alkyne.

Réactifs et conditions courants :

Catalyseurs de cuivre : Utilisés dans les réactions CuAAC pour faciliter la formation de triazoles.

Molécules contenant des azotures : Réagissent avec le groupe alkyne du 4-pentynoate de sodium lors des réactions CuAAC.

Principaux produits :

Triazoles : Formés à la suite des réactions CuAAC.

Dérivés substitués : Produits par des réactions de substitution nucléophile.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Formula : C₅H₅NaO₂

- Molecular Weight : 120.08 g/mol

- CAS Number : 101917-30-0

Sodium 4-pentynoate is an alkynylacetate analogue, which can be incorporated into cellular proteins, facilitating the study of protein modifications such as acetylation.

Scientific Research Applications

-

Profiling of Acetylated Proteins

- This compound can be used to label acetylated lysine residues on proteins. This process is facilitated by lysine acetyltransferases (KATs) and lysine deacetylases (KDACs), which are crucial for regulating gene expression and cellular functions .

- In studies involving Jurkat T cells, metabolic labeling with this compound demonstrated a dose- and time-dependent incorporation into proteins, with optimal conditions identified at concentrations of 2.5-10 μM over 6-8 hours .

-

Bioorthogonal Chemistry

- The compound serves as a bioorthogonal chemical reporter, allowing researchers to track and analyze protein modifications without interfering with native biological processes. This capability is particularly useful in proteomics for identifying and quantifying post-translational modifications .

- This compound's incorporation into proteins can be detected using click chemistry methods, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the purification and identification of labeled proteins through mass spectrometry .

- Cell Proliferation and Cytotoxicity Assays

-

Proteomic Studies

- Research has identified approximately 194 proteins labeled by this compound in Jurkat T cells, demonstrating its efficacy as a tool for proteomic analysis. Notably, 86% of these proteins were also identified through traditional anti-acetyl-Lys proteomic studies, confirming the reliability of this compound in identifying acetylated proteins .

Case Studies and Experimental Findings

Several studies have highlighted the utility of this compound in various experimental contexts:

Mécanisme D'action

Le mécanisme d’action du 4-pentynoate de sodium implique son incorporation dans les protéines cellulaires par le biais de voies biosynthétiques. Le groupe alkyne du composé lui permet de subir des réactions CuAAC avec des molécules contenant des azotures, ce qui facilite le marquage et le profilage des protéines acétylées dans divers types cellulaires . Ce processus est essentiel pour étudier l’acétylation des protéines et son rôle dans l’expression génique et le développement des maladies .

Comparaison Avec Des Composés Similaires

Le 4-pentynoate de sodium est unique en raison de son groupe alkyne, qui lui permet de participer aux réactions CuAAC. Parmi les composés similaires, citons :

4-penténoate de sodium : Contient une double liaison au lieu d’un groupe alkyne, ce qui le rend moins polyvalent en chimie « click ».

4-butyneate de sodium : A une chaîne carbonée plus courte, ce qui affecte sa réactivité et ses applications.

Le 4-pentynoate de sodium se distingue par sa capacité à subir des réactions spécifiques qui ne sont pas possibles avec ses analogues, ce qui en fait un outil précieux en recherche chimique et biologique .

Activité Biologique

Sodium 4-pentynoate, a chemical compound with the formula C₅H₇NaO₂, is recognized for its role as a bioorthogonal chemical reporter in various biological applications. This compound enables researchers to study protein acetylation and other post-translational modifications in living cells. This article explores the biological activity of this compound, focusing on its mechanisms, applications in proteomics, and case studies that highlight its significance in cellular biology.

This compound is an alkynylacetate analogue that can be metabolically incorporated into cellular proteins. This incorporation occurs through biosynthetic pathways, allowing for the selective tagging of proteins undergoing acetylation. The compound acts as a chemical reporter that can be detected using click chemistry techniques, facilitating the study of protein modifications in complex biological systems .

Applications in Proteomics

This compound has been utilized extensively in proteomics for the identification and characterization of acetylated proteins. Its ability to label proteins metabolically allows researchers to profile changes in protein acetylation under various conditions. The following table summarizes key findings from studies involving this compound:

Case Studies

-

Protein Acetylation Profiling :

A study conducted on K562 cells demonstrated that treatment with this compound allowed for the metabolic labeling of acetylated proteins. The researchers isolated these proteins and visualized them using click chemistry methods, which revealed several known and novel acetylated proteins . This study emphasized the potential of this compound as a tool for profiling cellular acetylomes. -

Investigating Cellular Mechanisms :

In another investigation, this compound was used to explore the cellular mechanisms involved in Shwachman-Diamond syndrome (SDS). By optimizing the dosage of this compound, researchers aimed to enhance the efficiency of labeling acetylated proteins, which could lead to a better understanding of disease mechanisms and potential therapeutic strategies . -

Chemical Reporter for Post-Translational Modifications :

This compound has been shown to facilitate the identification of various post-translational modifications beyond acetylation. For instance, it was employed to study protein interactions and modifications in different cellular contexts, contributing to a broader understanding of protein function and regulation .

Propriétés

IUPAC Name |

sodium;pent-4-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2.Na/c1-2-3-4-5(6)7;/h1H,3-4H2,(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIICCMJXWKGSG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735352 | |

| Record name | Sodium pent-4-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101917-30-0 | |

| Record name | Sodium pent-4-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does Sodium 4-pentynoate enable the study of protein acetylation?

A1: Unlike naturally occurring acetyl groups, this compound carries a terminal alkyne group. This unique feature allows researchers to exploit the power of "click chemistry". [] After this compound is incorporated into proteins, the alkyne group can be reacted with azide-containing probes using Copper(I)-catalyzed azide-alkyne cycloaddition. This reaction is highly specific and efficient, allowing for the direct visualization and isolation of proteins labeled with this compound. Essentially, it acts as a "flag" to pinpoint acetylated proteins within complex biological samples. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.